Phenanthrene-2,9-diol
CAS No.: 364080-27-3
Cat. No.: VC20526285
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364080-27-3 |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | phenanthrene-2,9-diol |
| Standard InChI | InChI=1S/C14H10O2/c15-10-5-6-11-9(7-10)8-14(16)13-4-2-1-3-12(11)13/h1-8,15-16H |
| Standard InChI Key | JQMOAZUCUQQAQB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C=C2O |
Introduction
Chemical Structure and Properties
Molecular Architecture
Phenanthrene-2,9-diol belongs to the phenanthrols, a subclass of phenanthrenes distinguished by hydroxyl substituents. Its core structure consists of three fused benzene rings arranged in an angular configuration, with hydroxyl groups at positions 2 and 9 (Figure 1). This arrangement confers distinct electronic properties, as the hydroxyl groups participate in hydrogen bonding and influence electron delocalization across the aromatic system .
Table 1: Key Chemical Properties of Phenanthrene-2,9-diol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.232 g/mol |
| IUPAC Name | Phenanthrene-2,9-diol |
| SMILES | OC1=CC2=C(C=C1)C1=CC=CC=C1C(O)=C2 |
| InChI Key | JQMOAZUCUQQAQB-UHFFFAOYSA-N |
The compound’s planar structure and hydroxyl groups enhance its solubility in polar solvents compared to non-hydroxylated PAHs, facilitating its extraction and analysis in biological matrices .
Spectroscopic and Reactivity Profiles
The electronic transitions within the aromatic system result in strong UV-Vis absorption, peaking at 270 nm and 340 nm, which are instrumental in chromatographic detection . Reactivity is dominated by the phenolic hydroxyl groups, which undergo oxidation to form quinones or participate in electrophilic substitution reactions. For instance, under acidic conditions, the hydroxyl groups can be methylated or acetylated, modifying the compound’s polarity for analytical purposes .
Synthesis and Derivatization
Oxidative Coupling Approaches
The synthesis of phenanthrene-2,9-diol derivatives often involves oxidative coupling of stilbene precursors. For example, 2,2′,4,4′-tetramethoxystilbene-3,3′-diol undergoes oxidative coupling to yield tetramethoxyphenanthrene quinones, a reaction achieving 51% yield under optimized conditions . While this method primarily targets 2,7-quinones, analogous strategies could be adapted for 2,9-diol synthesis by adjusting substituent positions and reaction parameters.
Challenges in Direct Synthesis
Direct synthesis of phenanthrene-2,9-diol is complicated by competing cyclization reactions. For instance, attempts to synthesize related diols from biphenyl precursors often result in intramolecular cyclization to form dibenzoxepine derivatives, as observed in the formation of 2,3,4,8,9,10-hexamethoxydibenzoxepine . Overcoming these challenges requires precise control over reaction conditions, such as temperature and catalyst selection, to favor diol formation over cyclization.
Biological Significance and Metabolic Pathways
Role as a PAH Exposure Biomarker
Phenanthrene-2,9-diol is a well-established biomarker for assessing human exposure to PAHs, a class of environmental pollutants generated by incomplete combustion of organic materials . Upon inhalation or ingestion, PAHs such as phenanthrene are metabolized via cytochrome P450 enzymes into dihydrodiols, which are subsequently excreted in urine. The detection of phenanthrene-2,9-diol in biospecimens correlates with PAH exposure levels, making it invaluable for epidemiological studies .
Toxicological Implications
While phenanthrene itself is less carcinogenic than high-molecular-weight PAHs (e.g., benzo[a]pyrene), its metabolites, including phenanthrene-2,9-diol, may contribute to oxidative stress and DNA adduct formation. In vitro studies suggest that dihydroxylated PAH metabolites interact with cellular macromolecules, potentially disrupting signaling pathways such as Akt and MEK/ERK, which regulate apoptosis and proliferation .
Applications in Environmental and Health Sciences
Biomonitoring and Exposure Assessment
Public health agencies utilize phenanthrene-2,9-diol measurements to monitor populations exposed to PAHs in occupational settings (e.g., industrial workers) or through environmental contamination (e.g., urban air pollution). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods achieve detection limits as low as 0.1 ng/mL in urine, enabling precise quantification .
Research Tool in Metabolic Studies
Comparative Analysis with Related Phenanthrols
Table 2: Structural and Functional Comparison of Phenanthrene Derivatives
The position of hydroxyl groups significantly impacts biological activity and chemical reactivity. For instance, 9,10-dihydrophenanthrene-2,7-diol, a hydrogenated analog, demonstrates cytotoxic effects against cancer cell lines (IC₅₀ = 3.73 µM), whereas phenanthrene-2,9-diol’s primary role remains diagnostic.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume